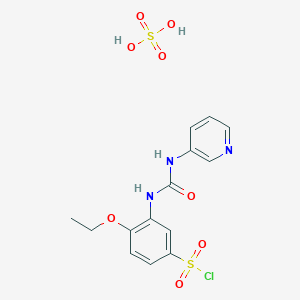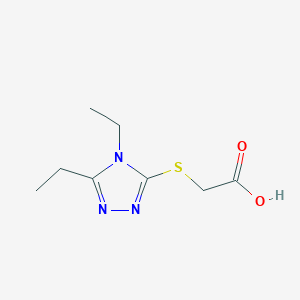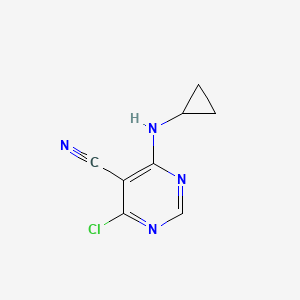![molecular formula C6H7ClN2 B11764878 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound with a molecular formula of C6H7ClN2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be achieved through various methods. One common approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This method provides a convenient route to obtain the desired compound under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis . This inhibition can prevent cell death and inflammation, making it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: This compound shares a similar core structure but lacks the chlorine atom.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with potential necroptosis inhibitory activity.
Uniqueness
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile chemical entity in research and industry.
Eigenschaften
Molekularformel |
C6H7ClN2 |
|---|---|
Molekulargewicht |
142.58 g/mol |
IUPAC-Name |
2-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H7ClN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2 |
InChI-Schlüssel |
SJMSANVCIXPQGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=NN2C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
